molecular formula C8H9F3N2O2 B2785612 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid CAS No. 1532599-18-0

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid

Cat. No. B2785612
CAS RN: 1532599-18-0
M. Wt: 222.167
InChI Key: FHSGBOHKJWBLRB-UHFFFAOYSA-N
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Description

“2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied. The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization and hydrolysis .


Molecular Structure Analysis

The molecular structure of “2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The empirical formula is C8H9F3N2O2 and the molecular weight is 222.16 .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction conditions for the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid were found to be at 4045℃ for 5 h, with ethanol as the solvent .

Mechanism of Action

While the specific mechanism of action for “2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid” is not mentioned in the search results, it is known that pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-4(7(14)15)5-3-13(2)12-6(5)8(9,10)11/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSGBOHKJWBLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1C(F)(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid

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